molecular formula C12H8BrN3O2 B6141330 N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B6141330
M. Wt: 306.11 g/mol
InChI Key: QNVURQADUUTPFY-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-5-bromofuran-2-carboxamide is a synthetic benzimidazole derivative featuring a 5-bromo-substituted furan carboxamide moiety directly linked to the benzimidazole core. For instance, N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (CAS: 5765-97-9) shares critical structural motifs, including the benzimidazole core and bromofuran carboxamide group, but differs by incorporating a phenyl spacer between the two moieties . This distinction may influence solubility, bioavailability, and target interactions. The molecular formula of the queried compound can be inferred as C₁₂H₈BrN₃O₂ (calculated), with a molecular weight of approximately 322.12 g/mol.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVURQADUUTPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330320
Record name N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313231-24-2
Record name N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

    Formation of 1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated furan is then coupled with the benzimidazole derivative in the presence of a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Analogous Benzimidazole Derivatives

Compound Name Structure Molecular Formula Biological Activity Source
N-(1H-Benzimidazol-2-yl)-5-bromofuran-2-carboxamide Direct linkage between benzimidazole and bromofuran carboxamide C₁₂H₈BrN₃O₂ Not reported in evidence -
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Phenyl spacer between benzimidazole and carboxamide C₁₈H₁₂BrN₃O₂ Unspecified in evidence Patent/literature databases
Compound 28 : N-(3-(1H-Benzimidazol-2-yl)-4-chlorophenyl)-5-bromofuran-2-carboxamide Chlorophenyl spacer between benzimidazole and carboxamide C₁₈H₁₁BrClN₃O₂ Potent mGlu5 negative allosteric modulator (NAM) Preclinical neuroscience research
B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline Methoxyaniline substituent C₁₅H₁₅N₃O Unknown activity Synthetic chemistry studies
Compound 10244308 : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzimidazol-2-amine Imidazole-propyl linker C₁₃H₁₄N₆ MRSA PBP2A inhibitor (ΔG = -7.3 kcal/mol) Antimicrobial in silico screening

Key Findings

  • Compound 28 () demonstrates that halogenated aryl linkers (e.g., 4-chlorophenyl) are critical for mGlu5 NAM activity, suggesting that bromine in the queried compound could similarly influence neurological target engagement .
  • Bromofuran Carboxamide :
    • The 5-bromo substituent on the furan ring is a hallmark of halogen bonding, which enhances interactions with residues in enzyme active sites (e.g., kinases, GPCRs) .
  • Antimicrobial Potential: highlights benzimidazole derivatives with imidazole or guanidine substituents as MRSA inhibitors, though the bromofuran carboxamide group’s role remains unexplored in this context .

Research Implications and Gaps

  • Pharmacological Profile : The direct benzimidazole-carboxamide linkage in the queried compound may reduce steric hindrance, favoring interactions with compact binding sites (e.g., kinase ATP pockets). However, the absence of a phenyl spacer could limit bioavailability due to higher polarity.
  • Synthetic Feasibility : Compared to ’s compound, the queried derivative’s simpler structure may streamline synthesis, reducing production costs .
  • Unanswered Questions: No data exists in the evidence for the compound’s solubility, metabolic stability, or specific target affinities. Comparative in vitro/in vivo studies with analogs like Compound 28 are needed.

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